molecular formula C28H28N3O5PS2 B1589248 diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate CAS No. 200814-98-8

diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate

Cat. No. B1589248
M. Wt: 581.6 g/mol
InChI Key: GQMZOWLRUBPWJT-GDWJVWIDSA-N
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Description

Diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate is a complex organic compound with the following properties:



  • Empirical Formula : C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>S

  • Molecular Weight : 186.23 g/mol

  • SMILES Notation : NC1=NC(CCC(OC)=O)=CS1



Molecular Structure Analysis

The molecular structure of diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate consists of a thiazole ring, an iminoacetate moiety, and a trityl group. The diethoxyphosphinothioyl group is attached to the thiazole nitrogen. The trityl group provides stability and solubility.



Chemical Reactions Analysis

While specific reactions involving this compound are scarce, it likely participates in nucleophilic substitution reactions due to the presence of the thiazole nitrogen and the phosphinothioyl group.



Physical And Chemical Properties Analysis


  • State : Solid

  • Solubility : Insoluble in water; soluble in organic solvents

  • Flash Point : Not applicable (combustible solid)

  • Hazard Classifications : Acute Toxicity (oral)


Safety And Hazards


  • Hazard Statement : H302 (Harmful if swallowed)

  • Precautionary Statements : P301 + P312 + P330 (If swallowed, call a poison center or doctor immediately; rinse mouth)

  • Storage Class Code : 11 (Combustible solids)


Future Directions

Research on this compound is limited, but future investigations could focus on:



  • Biological Activity : Explore potential pharmacological effects.

  • Synthetic Routes : Develop efficient synthetic methods.

  • Structural Modifications : Derivatize the compound for improved properties.


Please note that this analysis is based on available information, and further research is essential to uncover additional details about diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate .


properties

IUPAC Name

diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N3O5PS2/c1-3-33-37(38,34-4-2)35-26(32)25(24-20-39-27(29)30-24)31-36-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3,(H2,29,30)/b31-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMZOWLRUBPWJT-GDWJVWIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=S)(OCC)OC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N3O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451532
Record name O-{(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl} O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate

CAS RN

200814-98-8
Record name O-{(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(triphenylmethoxy)imino]acetyl} O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate
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diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate
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diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate
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diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate
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diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate
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diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate

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